2-Aminoheptanoic acid

Description

2-Aminoheptanoate, also known as a-aminoenanthate or 2-aminoenanthic acid, belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). 2-Aminoheptanoate is soluble (in water) and a moderately acidic compound (based on its pKa). 2-Aminoheptanoate has been primarily detected in feces.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-aminoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-2-3-4-5-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDFMDVXONNIGBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401035690 | |

| Record name | (+-)-2-Aminoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401035690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1115-90-8, 44902-02-5 | |

| Record name | 2-Aminoheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1115-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC206253 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206253 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1115-90-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20146 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+-)-2-Aminoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401035690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Aminoheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoheptanoic acid, also known as homonorleucine, is a non-proteinogenic α-amino acid.[1][2][3] It is structurally similar to the proteinogenic amino acid leucine, with an extended linear alkyl side chain. This unique structure makes it a valuable building block in synthetic organic chemistry and drug development, particularly in the synthesis of peptides and other pharmacologically active molecules.[4][5] This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and potential applications.

Chemical and Physical Properties

This compound is a white, crystalline solid.[4][6][7] It is characterized as a soluble (in water) and moderately acidic compound.[1] At physiological pH (7.3), it primarily exists as a zwitterion, where the amino group is protonated and the carboxyl group is deprotonated.[8]

General and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source(s) |

| CAS Number | 1115-90-8 (for DL form) | [4][9][10] |

| 44902-02-5 (for S-enantiomer) | [1][7][11][12][13][14] | |

| Molecular Formula | C₇H₁₅NO₂ | [2][4][9][10] |

| Molecular Weight | 145.20 g/mol | [2][9][10] |

| Appearance | White to light-yellow powder or crystals | [4][6][7][12] |

| Melting Point | ~280 °C (decomposes) | [10] |

| 269-271 °C (S-enantiomer) | [7] | |

| Boiling Point | 251 °C at 760 mmHg (S-enantiomer, predicted) | [7] |

| Solubility | Soluble in water | [1][4] |

| pKa (Strongest Acidic) | 2.55 ± 0.24 (Predicted) | [4] |

| 2.85 (Predicted) | [1][15] | |

| pKa (Strongest Basic) | 9.53 (Predicted) | [1][15] |

| LogP | -1.4 (Predicted) | [1][15] |

| Topological Polar Surface Area | 63.3 Ų | [2][4] |

Molecular Structure and Isomerism

As an α-amino acid, this compound possesses a chiral center at the alpha-carbon (C2), the carbon atom adjacent to the carboxyl group. This results in two enantiomers: (S)-2-aminoheptanoic acid (L-form) and (R)-2-aminoheptanoic acid (D-form).[16] The generic term "this compound" often refers to the racemic mixture (DL-form).

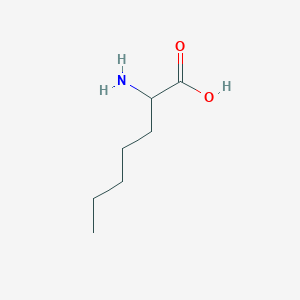

Caption: General chemical structure of this compound.

Synthesis and Reactions

While various synthetic routes exist, a common laboratory procedure involving this compound is its conversion to an ester, such as methyl 2-aminoheptanoate. This reaction, a Fischer esterification, is crucial for protecting the carboxylic acid group during peptide synthesis or other chemical modifications.

Experimental Protocol: Fischer Esterification of this compound

This protocol details the synthesis of methyl 2-aminoheptanoate using thionyl chloride as a catalyst.[5]

Materials:

-

This compound

-

Anhydrous methanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Suspend this compound in anhydrous methanol within a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Catalyst Addition: Cool the suspension in an ice bath. Add thionyl chloride dropwise to the stirred suspension.

-

Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the mixture and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in diethyl ether and transfer it to a separatory funnel. Wash the ether solution with a saturated sodium bicarbonate solution to neutralize any residual acid. Separate the organic layer.

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter the solution, and concentrate the filtrate under reduced pressure to yield the crude methyl 2-aminoheptanoate.

-

Purification: The crude product can be further purified by distillation under reduced pressure or through column chromatography on silica gel.

Caption: Workflow for the Fischer esterification of this compound.

Spectral Information

Detailed spectral data is available for this compound, which is essential for its identification and structural elucidation in research settings. Publicly available data includes:

-

¹³C NMR Spectra: Provides information on the carbon skeleton.[2]

-

IR Spectra: Helps identify functional groups, such as the amino and carboxyl groups.[2]

-

Raman Spectra: Offers complementary vibrational information to IR spectroscopy.[2]

Applications in Research and Development

This compound serves as a versatile compound with significant applications in various scientific fields.

-

Peptide Synthesis: It is used as a building block in the synthesis of peptides.[4] Its incorporation can modify the peptide's structure, stability, and biological activity.

-

Drug Development: As a non-proteinogenic amino acid, it is a valuable intermediate for creating novel pharmaceutical compounds.[5]

-

Biochemical Research: It is employed in studies related to protein synthesis and metabolism.[4]

-

Dietary Supplements: The compound has been explored for use in dietary supplements, particularly for athletes, due to its potential to enhance exercise performance and muscle recovery.[7]

-

Therapeutic Potential: Research has indicated potential therapeutic properties, including roles in wound healing, tissue repair, and possible applications in treating neurological disorders.[4]

References

- 1. Human Metabolome Database: Showing metabocard for 2-Aminoheptanoate (HMDB0094649) [hmdb.ca]

- 2. This compound | C7H15NO2 | CID 227939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (CHEBI:64304) [ebi.ac.uk]

- 4. Page loading... [wap.guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Page loading... [guidechem.com]

- 8. 2-aminoheptanoate - MetaboAge [metaboage.info]

- 9. chemscene.com [chemscene.com]

- 10. This compound | 1115-90-8 [chemicalbook.com]

- 11. (2S)-2-aminoheptanoic acid | C7H15NO2 | CID 5312965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. (S)-2-Aminoheptanoic acid | 44902-02-5 [sigmaaldrich.com]

- 13. S-2-Aminoheptanoic acid | 44902-02-5 [chemicalbook.com]

- 14. Page loading... [guidechem.com]

- 15. Human Metabolome Database: Showing metabocard for this compound (HMDB0242128) [hmdb.ca]

- 16. L-2-aminoheptanoic acid (CHEBI:40682) [ebi.ac.uk]

An In-depth Technical Guide to 2-Aminoheptanoic Acid: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-aminoheptanoic acid, a non-proteinogenic α-amino acid. It details its chemical structure, physicochemical properties, and established experimental protocols for its synthesis, serving as a vital resource for professionals in chemical research and drug development.

Chemical Structure and IUPAC Nomenclature

This compound is an alpha-amino acid characterized by a seven-carbon chain (heptanoic acid) with an amino group (–NH₂) attached to the alpha-carbon (the carbon atom adjacent to the carboxyl group).[1][2][3] Its systematic International Union of Pure and Applied Chemistry (IUPAC) name is This compound .[1] The compound is also known by several synonyms, including DL-Homonorleucine and α-aminoenanthic acid.[1][4][5]

The structure of this compound is as follows:

Caption: Chemical structure of this compound.

Physicochemical and Quantitative Data

The physical and chemical properties of this compound are summarized in the table below. The data pertains to the racemic mixture unless otherwise specified.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | DL-2-Aminoheptanoic acid, DL-Homonorleucine | [1][6] |

| CAS Number | 1115-90-8 | [6][7] |

| Chemical Formula | C₇H₁₅NO₂ | [2][6][7] |

| Molecular Weight | 145.20 g/mol | [6][7] |

| Appearance | White solid | [2][3] |

| Melting Point | ~280 °C (decomposes) | [3] |

| Solubility | Soluble in water | [2][4] |

| pKa (Strongest Acidic) | ~2.85 (Predicted) | [5] |

| pKa (Strongest Basic) | ~9.53 (Predicted) | [5] |

| SMILES | CCCCCC(C(=O)O)N | [1][6] |

Experimental Protocols

Synthesis of this compound via Strecker Synthesis

The Strecker synthesis is a classic method for producing α-amino acids from aldehydes or ketones.[8][9][10] For this compound, the synthesis starts with hexanal. The process involves three main steps: the formation of an α-aminonitrile followed by its hydrolysis.[8][9]

References

- 1. This compound | C7H15NO2 | CID 227939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound | 1115-90-8 [chemicalbook.com]

- 4. Human Metabolome Database: Showing metabocard for 2-Aminoheptanoate (HMDB0094649) [hmdb.ca]

- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0242128) [hmdb.ca]

- 6. Page loading... [guidechem.com]

- 7. chemscene.com [chemscene.com]

- 8. ck12.org [ck12.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

(S)-2-Aminoheptanoic Acid: A Technical Guide to its Putative Natural Occurrence and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Aminoheptanoic acid, a non-proteinogenic α-amino acid, represents a class of molecules with significant potential in pharmaceutical and biotechnological applications. While its synthetic routes are established, evidence for its direct natural occurrence remains limited in publicly accessible scientific literature. This technical guide provides a comprehensive overview of the current understanding and hypothesized natural presence of (S)-2-aminoheptanoic acid. It details putative sources, proposed biosynthetic pathways, and robust experimental protocols for its isolation, identification, and quantification from complex natural matrices. This document is intended to serve as a foundational resource for researchers aiming to explore the natural landscape of this and similar non-proteinogenic amino acids.

Introduction

Non-proteinogenic amino acids (NPAAs) are amino acids that are not incorporated into proteins during standard ribosomal translation.[1] These compounds are widespread in nature, with over 800 identified variants, often serving as secondary metabolites in plants, fungi, bacteria, and marine organisms.[2] NPAAs play crucial ecological and physiological roles, including chemical defense, nitrogen storage, and cell signaling.[2] (S)-2-Aminoheptanoic acid, also known as L-2-aminoheptanoic acid, belongs to this diverse class of molecules. While its presence in the human placenta has been recorded in the Human Metabolome Database, its definitive origin as an endogenous metabolite or from an exogenous source is yet to be elucidated.[3] The discovery of structurally similar NPAAs in microorganisms, such as 2-amino-3-methylhexanoic acid in fungi, suggests that microbes are a promising underexplored source of (S)-2-aminoheptanoic acid.[4]

Putative Natural Sources and Biosynthesis

Direct isolation of (S)-2-aminoheptanoic acid from a natural source has not been extensively documented in peer-reviewed literature. However, based on the known biology of NPAAs, several sources can be considered highly probable.

Microbial Sources

Bacteria, particularly from the genus Streptomyces, and various fungi are prolific producers of a vast array of secondary metabolites, including NPAAs.[5] These microorganisms often utilize non-ribosomal peptide synthetases (NRPSs) to incorporate NPAAs into bioactive peptides.[6] Given the production of other aliphatic amino acids by these organisms, it is plausible that (S)-2-aminoheptanoic acid could be an intermediate or a final product of a microbial metabolic pathway.

Marine Organisms

Marine environments are a rich reservoir of unique biochemical diversity. Sponges, cyanobacteria, and other marine microorganisms are known to produce a variety of bioactive compounds, including depsipeptides containing unusual amino acid residues.[7] The exploration of marine metabolomes could reveal the presence of (S)-2-aminoheptanoic acid.

Proposed Biosynthetic Pathway

The biosynthesis of α-amino acids with linear alkyl side chains typically originates from common metabolic precursors. A plausible pathway for (S)-2-aminoheptanoic acid could involve the extension of a shorter α-keto acid, followed by transamination. The pathway likely starts from acetyl-CoA and involves intermediates of fatty acid synthesis.

References

- 1. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. (2S)-2-aminoheptanoic acid | C7H15NO2 | CID 5312965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Analytical methods for amino acid determination in organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of an Unnatural Amino Acid Incorporation System in the Actinobacterial Natural Product Producer Streptomyces venezuelae ATCC 15439 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Marine Organisms as a Prolific Source of Bioactive Depsipeptides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Aminoheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-aminoheptanoic acid, a non-proteinogenic amino acid of interest in peptidomimetic design and pharmaceutical development. The document details key experimental protocols, presents quantitative data in a comparative format, and visualizes reaction pathways and workflows to support laboratory research and process development.

Introduction

This compound (also known as α-aminoenanthic acid) is an alpha-amino acid with a five-carbon linear side chain. Its structure provides a unique hydrophobic building block for incorporation into peptides and other complex organic molecules, potentially modifying their conformational properties, stability, and biological activity. This guide outlines three robust and commonly employed synthetic strategies for its preparation: the Strecker synthesis, direct amination of an α-halo acid, and the amidomalonate synthesis.

Method 1: Strecker Amino Acid Synthesis

The Strecker synthesis is a classic and versatile method for preparing α-amino acids from aldehydes. The process involves a three-component reaction between an aldehyde (heptanal), a source of ammonia (ammonium chloride), and a cyanide source (potassium or sodium cyanide) to form an intermediate α-aminonitrile. Subsequent hydrolysis of the nitrile group yields the desired amino acid.

Reaction Pathway: Strecker Synthesis

Experimental Protocol: Strecker Synthesis

This protocol is adapted from the well-established procedure for alanine synthesis.[1]

-

Formation of α-Aminonitrile : In a suitable reaction vessel, combine heptanal with a solution of ammonium chloride in water. Cool the mixture in an ice bath. Slowly add an aqueous solution of sodium cyanide to the cooled mixture with vigorous stirring. The temperature should be maintained below 10°C during the addition. After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours to ensure the complete formation of 2-aminoheptanenitrile.

-

Hydrolysis : Transfer the reaction mixture to a flask equipped with a reflux condenser. Carefully add concentrated hydrochloric acid to the mixture (Note: This step should be performed in a well-ventilated fume hood as HCN gas may be evolved). Heat the solution to reflux and maintain reflux for 12-24 hours to hydrolyze the nitrile to a carboxylic acid.

-

Isolation and Purification : Cool the reaction mixture and concentrate it under reduced pressure to remove excess HCl and water. The resulting crude solid, this compound hydrochloride, is dissolved in a minimal amount of hot water and neutralized with a base (e.g., pyridine or dilute ammonium hydroxide) to its isoelectric point to precipitate the free amino acid. The product is then collected by filtration, washed with cold ethanol and diethyl ether, and dried under vacuum.

Quantitative Data: Strecker Synthesis

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount |

| Heptanal | 114.19 | 1.0 | (e.g., 11.4 g, 0.1 mol) |

| Ammonium Chloride | 53.49 | 1.1 | (e.g., 5.9 g, 0.11 mol) |

| Sodium Cyanide | 49.01 | 1.05 | (e.g., 5.15 g, 0.105 mol) |

| Conc. HCl (37%) | 36.46 | Excess | (e.g., 100 mL) |

| Product | Molar Mass ( g/mol ) | Typical Yield | |

| This compound | 145.20 | 60-75% |

Method 2: Amination of 2-Bromoheptanoic Acid

This method provides a direct route to this compound through the nucleophilic substitution of an α-bromo carboxylic acid with ammonia.[2] The starting material, 2-bromoheptanoic acid, can be prepared from heptanoic acid via a Hell-Volhard-Zelinskii reaction. The amination is typically performed using a large excess of concentrated aqueous ammonia to favor the formation of the primary amine and minimize over-alkylation.

Reaction Pathway: Direct Amination

Experimental Protocol: Amination of 2-Bromoheptanoic Acid

This protocol is based on a general procedure for the amination of α-bromo acids.[1]

-

Reaction Setup : In a sealed pressure vessel, add 2-bromoheptanoic acid to a large excess of cold (0-5°C) concentrated aqueous ammonia.

-

Reaction : Seal the vessel securely and allow it to stand at room temperature for 4-7 days with occasional shaking. Alternatively, the mixture can be heated to a moderate temperature (e.g., 50-60°C) for 12-24 hours to accelerate the reaction, though this may require a more robust pressure vessel.

-

Isolation : After the reaction period, carefully vent the vessel in a fume hood to release ammonia pressure. Concentrate the resulting solution under reduced pressure to a smaller volume.

-

Purification : Cool the concentrated solution in an ice bath and add methanol or ethanol to precipitate the crude amino acid.[1] The solid is collected by filtration. For further purification, the product can be recrystallized from a water/ethanol mixture. The final product is washed with ethanol and diethyl ether and dried.

Quantitative Data: Direct Amination

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount |

| 2-Bromoheptanoic Acid | 209.08 | 1.0 | (e.g., 20.9 g, 0.1 mol) |

| Conc. Ammonia (28%) | 17.03 (NH3) | ~20-50 | (e.g., 400-500 mL) |

| Product | Molar Mass ( g/mol ) | Typical Yield | |

| This compound | 145.20 | 65-80% |

Method 3: Amidomalonate Synthesis

The amidomalonate synthesis is a reliable method for preparing a wide range of α-amino acids.[3][4] The synthesis begins with the alkylation of diethyl acetamidomalonate with a suitable alkyl halide (in this case, a 1-halopentane). The resulting substituted malonic ester is then subjected to acid-catalyzed hydrolysis, which simultaneously cleaves the ester and amide groups and induces decarboxylation to yield the final amino acid.

Reaction Pathway: Amidomalonate Synthesis

Experimental Protocol: Amidomalonate Synthesis

-

Alkylation : Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal. To this solution, add diethyl acetamidomalonate and stir until a clear solution of the enolate is formed. Add 1-bromopentane dropwise to the solution and heat the mixture to reflux for 8-12 hours.

-

Work-up : After cooling, filter off the precipitated sodium bromide. Evaporate the ethanol from the filtrate under reduced pressure to obtain the crude alkylated malonic ester.

-

Hydrolysis and Decarboxylation : Add concentrated hydrochloric acid to the crude ester and heat the mixture to reflux for 6-10 hours. This step hydrolyzes both ester groups and the acetamido group, and the resulting malonic acid derivative decarboxylates upon heating.

-

Isolation : Concentrate the acidic solution under vacuum to obtain the crude amino acid hydrochloride salt. Dissolve the salt in water and adjust the pH to the isoelectric point (~pH 6) with a suitable base (e.g., pyridine) to precipitate the this compound. Collect the product by filtration, wash with cold water and ethanol, and dry.

Quantitative Data: Amidomalonate Synthesis

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount |

| Diethyl Acetamidomalonate | 217.23 | 1.0 | (e.g., 21.7 g, 0.1 mol) |

| Sodium Ethoxide | 68.05 | 1.05 | (e.g., 7.15 g, 0.105 mol) |

| 1-Bromopentane | 151.04 | 1.0 | (e.g., 15.1 g, 0.1 mol) |

| Conc. HCl (37%) | 36.46 | Excess | (e.g., 150 mL) |

| Product | Molar Mass ( g/mol ) | Typical Yield | |

| This compound | 145.20 | 50-65% |

General Experimental Workflow

The synthesis of this compound, regardless of the chosen method, generally follows a consistent multi-stage workflow from initial reaction to final product purification. Understanding this flow is crucial for effective experimental planning and execution.

References

2-Aminoheptanoic acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental physicochemical properties of 2-Aminoheptanoic acid, a non-proteinogenic amino acid. The information herein is intended to support research and development activities where this compound is of interest.

Chemical Identity and Formula

This compound, also known as α-aminoenanthic acid, is an alpha-amino acid with a seven-carbon chain.[1] It belongs to the class of organic compounds known as alpha amino acids, where the amino group is attached to the carbon atom adjacent to the carboxylate group.[1]

Physicochemical Data

The key molecular identifiers and properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO₂ | PubChem[2][3], ChemScene[4] |

| Molecular Weight | 145.20 g/mol | PubChem[2][3], ChemScene[4] |

| Average Molecular Weight | 145.202 | HMDB[1] |

| Monoisotopic Molecular Weight | 145.110278721 Da | PubChem[2][3] |

| IUPAC Name | This compound | PubChem[2], HMDB[1] |

| Synonyms | DL-2-Aminoheptanoic acid, DL-homonorleucine | PubChem[2], HMDB[1], ChemScene[4] |

| CAS Number | 1115-90-8 | PubChem[2], ChemScene[4] |

| SMILES | CCCCCC(C(=O)O)N | PubChem[2] |

Structural and Relational Information

The following diagram illustrates the relationship between the common name, molecular formula, and molecular weight of this compound.

Experimental Protocols

Detailed experimental protocols for the determination of the molecular weight and confirmation of the molecular formula of this compound typically involve techniques such as mass spectrometry and elemental analysis.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecule, which can be used to confirm the elemental composition.

-

Elemental Analysis: Combustion analysis provides the percentage composition of carbon, hydrogen, nitrogen, and oxygen, which can be used to derive the empirical and molecular formulas.

Specific protocols would be dependent on the instrumentation used and the desired level of precision. Researchers should consult standard analytical chemistry methodologies for detailed experimental setups.

References

An In-depth Technical Guide to the Non-proteinogenic Amino Acid: 2-Aminoheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoheptanoic acid is a non-proteinogenic α-amino acid, a class of compounds that are not among the 22 protein-coding amino acids but are pivotal as building blocks in medicinal chemistry and drug discovery.[1][2] Its structural uniqueness, featuring a seven-carbon aliphatic side chain, imparts specific physicochemical properties that make it a valuable synthon for introducing lipophilicity and conformational constraints in peptide and small molecule drug candidates. This technical guide provides a comprehensive overview of the synthesis, properties, and biological activities of this compound, with a focus on its role as a modulator of the N-methyl-D-aspartate (NMDA) receptor.

Physicochemical Properties

This compound is a white solid that is soluble in water.[1] It exists as two enantiomers, (S)-2-aminoheptanoic acid and (R)-2-aminoheptanoic acid, as well as a racemic mixture. The physicochemical properties are crucial for its application in drug design, influencing factors such as solubility, membrane permeability, and target binding.

Table 1: Physicochemical Properties of this compound

| Property | Value (DL-2-Aminoheptanoic acid) | Value ((S)-2-Aminoheptanoic acid) | Reference(s) |

| Molecular Formula | C₇H₁₅NO₂ | C₇H₁₅NO₂ | [2][3] |

| Molecular Weight | 145.20 g/mol | 145.20 g/mol | [2][3] |

| CAS Number | 1115-90-8 | 44902-02-5 | [2][3] |

| Melting Point | ~280 °C (decomposes) | 269-271 °C | [4] |

| pKa (Predicted) | 2.55 ± 0.24 | Not available | [1] |

| XLogP3 | -1 | -1 | [2][3] |

| Hydrogen Bond Donor Count | 2 | 2 | [2][3] |

| Hydrogen Bond Acceptor Count | 3 | 3 | [2][3] |

| Topological Polar Surface Area | 63.3 Ų | 63.3 Ų | [2][3] |

Synthesis and Purification

The synthesis of this compound and its derivatives can be achieved through various methods, including classical amino acid synthesis and asymmetric approaches to obtain enantiomerically pure forms. A common derivatization is the esterification of the carboxylic acid group, for instance, through Fischer esterification.

Experimental Protocol: Fischer Esterification of this compound to Methyl 2-Aminoheptanoate

This protocol describes the synthesis of methyl 2-aminoheptanoate from this compound using thionyl chloride as a catalyst.[5]

Materials:

-

This compound

-

Anhydrous methanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound in anhydrous methanol.

-

Catalyst Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride dropwise to the stirred suspension. This step should be performed in a fume hood.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid. Separate the organic layer.

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude methyl 2-aminoheptanoate.

-

Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Asymmetric Synthesis

Purification

Purification of amino acids and their derivatives often involves techniques that exploit their charge and polarity. Ion-exchange chromatography is a powerful method for separating amino acids from impurities. For protected amino acids or their esters, standard organic chemistry purification techniques such as column chromatography on silica gel or crystallization are commonly employed.

Biological Activity: NMDA Receptor Antagonism

A significant body of research has focused on this compound derivatives as antagonists of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders.

Mechanism of Action and Signaling Pathway

2-Amino-7-phosphonoheptanoic acid (AP7), a well-studied derivative, acts as a competitive antagonist at the glutamate binding site of the NMDA receptor.[6] By blocking the binding of glutamate, it prevents the opening of the ion channel, thereby inhibiting the influx of Ca²⁺. This blockade of Ca²⁺ influx is the primary mechanism for its neuroprotective and anticonvulsant effects.

The signaling cascade downstream of NMDA receptor activation is complex and can lead to either cell survival or cell death pathways depending on the nature and duration of the stimulus. Antagonism by compounds like AP7 primarily inhibits the excitotoxic pathways.

Caption: Competitive antagonism of the NMDA receptor by 2-Amino-7-phosphonoheptanoic acid (AP7).

In Vivo Efficacy

Derivatives of this compound have demonstrated significant efficacy in various preclinical models of neurological disorders.

Table 2: In Vivo Efficacy of this compound Derivatives

| Compound | Model | Species | Dose & Route | Effect | Reference(s) |

| 2-Amino-7-phosphonoheptanoic acid (AP7) | Maximal Electroshock Seizure (MES) | Rat, Mouse | 1 mmol/kg, i.p. | Anticonvulsant activity | [7] |

| SDZ 220-581 (biphenyl-derivative of AP7) | Maximal Electroshock Seizure (MES) | Rat, Mouse | 10 mg/kg, p.o. | Full protection against seizures | [6] |

| SDZ 220-581 | Quinolinic acid-induced striatal lesions | Rat | 3-15 mg/kg, i.p. or 10-50 mg/kg, p.o. | Reduction in lesion extent | [6] |

| SDZ 220-581 | Middle Cerebral Artery Occlusion (MCAO) | Rat | 10 mg/kg, p.o. (2 doses) | 20-30% reduction in infarct size | [6] |

| NPC 17742 (cyclohexyl-derivative) | NMDA-induced convulsions | Not specified | ED₅₀ = 2.68 mg/kg | Potent antagonist activity | [4] |

| NPC 17742 | Global Ischemia | Not specified | Low doses | Neuroprotection of hippocampal CA1 neurons | [4] |

Experimental Protocol: Maximal Electroshock Seizure (MES) Test

The MES test is a standard preclinical model to evaluate the anticonvulsant activity of test compounds.

Materials:

-

Rodents (mice or rats)

-

Electroconvulsive shock apparatus with corneal or auricular electrodes

-

Topical anesthetic (e.g., 0.5% tetracaine)

-

Conductive gel or saline

-

Test compound (e.g., 2-amino-7-phosphonoheptanoic acid) and vehicle

Procedure:

-

Animal Acclimation: Acclimate animals to the laboratory environment for at least 3-4 days before testing.

-

Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral). The timing of the test should correspond to the peak effect of the drug.

-

Seizure Induction:

-

Apply a drop of topical anesthetic to the animal's eyes (for corneal electrodes).

-

Apply conductive gel to the electrodes.

-

Deliver an electrical stimulus (e.g., for mice: 50 mA, 60 Hz for 0.2 seconds).

-

-

Observation: Observe the animal for the presence or absence of a tonic hindlimb extension, which is the endpoint of the test. Protection is defined as the absence of this response.

-

Dose-Response: To determine the median effective dose (ED₅₀), test a range of doses in different groups of animals.

Caption: Experimental workflow for the Maximal Electroshock Seizure (MES) test.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile and toxicity of this compound and its derivatives is crucial for their development as therapeutic agents.

Pharmacokinetics

A study on the pharmacokinetics of 2-amino-7-phosphonoheptanoate (AP7) in rats revealed the following:[1]

-

Administration: Intravenous (i.v.)

-

Peak CSF Concentration: 12-15 µM observed 10-15 minutes after a 1 mmol/kg dose.

-

Plasma Clearance (D-AP7): Monoexponential with a clearance of 15.4 ± 0.8 ml/min/kg and a half-life of 38.9 ± 0.8 min.

-

Plasma Clearance (D,L-AP7): Biexponential clearance.

These findings indicate that AP7 can cross the blood-brain barrier and reach pharmacologically relevant concentrations in the cerebrospinal fluid.

Toxicity

Conclusion

This compound is a versatile non-proteinogenic amino acid with significant potential in drug discovery, particularly in the development of neurological drugs. Its derivatives have demonstrated potent NMDA receptor antagonist activity, leading to anticonvulsant and neuroprotective effects in various preclinical models. The synthetic accessibility and the ability to fine-tune its physicochemical properties through derivatization make this compound a valuable scaffold for medicinal chemists. Further research is warranted to fully elucidate the therapeutic potential and safety profile of this compound and its analogs, potentially leading to the development of novel treatments for a range of neurological and psychiatric disorders.

References

- 1. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 3. NMDA receptor - Wikipedia [en.wikipedia.org]

- 4. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Commercial Suppliers of 2-Aminoheptanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers of 2-Aminoheptanoic acid, a non-proteinogenic amino acid with significant potential in neuroscience research and drug development. This document details available chemical forms, purity standards, and provides key experimental protocols for its application, particularly focusing on its role as an N-methyl-D-aspartate (NMDA) receptor antagonist.

Commercial Availability and Specifications

This compound is commercially available from a variety of suppliers, catering to both research and bulk manufacturing needs. It is typically offered as a racemic mixture (DL-2-Aminoheptanoic acid) and as individual enantiomers, (R)-2-Aminoheptanoic acid and (S)-2-Aminoheptanoic acid. The purity of commercially available this compound is generally high, with most suppliers offering grades of 97% or greater.

Below is a summary of representative commercial suppliers and their product specifications. Researchers should always consult the supplier's Certificate of Analysis (CoA) for lot-specific data.

| Supplier | Product Name(s) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |

| Sigma-Aldrich | This compound | 1115-90-8 | C₇H₁₅NO₂ | 145.20 | ≥97% | Also offers (S)-2-Aminoheptanoic acid (CAS 44902-02-5) with ≥98% purity.[1] |

| ChemScene | This compound | 1115-90-8 | C₇H₁₅NO₂ | 145.20 | ≥97% | Provides custom synthesis and bulk production services.[2] |

| GlobalChemMall | (2R)-2-Aminoheptanoic acid | 44902-01-4 | C₇H₁₅NO₂ | 145.20 | Inquire | Specializes in the (R)-enantiomer. |

| CP Lab Safety | This compound | 1115-90-8 | C₇H₁₅NO₂ | 145.20 | min 97% | For professional, research, and industrial use only.[2] |

| Rose Scientific Ltd. | This compound | 1115-90-8 | C₇H₁₅NO₂ | 145.20 | 98% | |

| Acrotein ChemBio Inc. | DL-2-Aminoheptanoic acid | 1115-90-8 | C₇H₁₅NO₂ | 145.20 | 97% | |

| BLDpharm | (R)-2-Aminoheptanoic acid | 44902-01-4 | C₇H₁₅NO₂ | 145.20 | 97% |

Typical Quality Control Specifications:

While a comprehensive Certificate of Analysis for this compound was not publicly available, a typical CoA for a similar amino acid product would include the following quality control parameters:

| Parameter | Specification | Method |

| Appearance | White to off-white powder | Visual Inspection |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| Purity | ≥97.0% | HPLC or GC |

| Enantiomeric Purity | For chiral isomers, e.g., ≥98% (S)-isomer | Chiral HPLC |

| Water Content | ≤1.0% | Karl Fischer Titration |

| Residual Solvents | Meets ICH guidelines | GC-HS |

| Heavy Metals | ≤10 ppm | ICP-MS |

| Loss on Drying | ≤1.0% | TGA |

Key Applications in Research and Drug Development

This compound and its derivatives have garnered significant interest as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system.[3][4][5] Overactivation of NMDA receptors is implicated in a variety of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.[6][7] Consequently, antagonists of this receptor are of high therapeutic interest.

Role in Epilepsy Research

Research has demonstrated the anticonvulsant properties of NMDA receptor antagonists.[8][9][10] Specifically, compounds structurally related to this compound, such as 2-amino-7-phosphonoheptanoic acid (AP7), have been shown to suppress seizures in various animal models.[8][9][11][12][13] These findings suggest that this compound itself is a valuable tool for investigating the role of NMDA receptors in the pathophysiology of epilepsy and for the development of novel anti-epileptic drugs.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound.

General Preparation of Stock Solutions for In Vitro and In Vivo Studies

Objective: To prepare a sterile stock solution of this compound for use in cell culture or animal studies.

Materials:

-

This compound powder

-

Sterile, deionized water or phosphate-buffered saline (PBS)

-

1 M HCl or 1 M NaOH for pH adjustment

-

Sterile microcentrifuge tubes

-

0.22 µm syringe filter

Procedure:

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add a portion of the sterile solvent (e.g., 80% of the final volume).

-

Vortex or sonicate the mixture to aid dissolution. This compound may have limited solubility in neutral water.

-

Adjust the pH of the solution dropwise with 1 M HCl or 1 M NaOH until the compound is fully dissolved. Aim for a final pH that is compatible with your experimental system (typically pH 7.2-7.4 for physiological applications).

-

Bring the solution to the final desired volume with the sterile solvent.

-

Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

-

Store the stock solution at -20°C for long-term storage or at 4°C for short-term use.

Protocol for In Vivo Evaluation of Anticonvulsant Activity in a Mouse Model

Objective: To assess the anticonvulsant efficacy of this compound using a chemically-induced seizure model in mice. This protocol is adapted from studies using similar NMDA receptor antagonists.

Materials:

-

This compound

-

Pentylenetetrazol (PTZ) or another convulsant agent

-

Saline solution (0.9% NaCl)

-

Male Swiss mice (20-25 g)

-

Syringes and needles for intraperitoneal (i.p.) injection

-

Observation chambers

-

Timer

Procedure:

-

Animal Acclimatization: House the mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment, with free access to food and water.

-

Drug Preparation: Prepare a solution of this compound in saline at the desired concentrations. Prepare a solution of the convulsant agent (e.g., 85 mg/kg PTZ in saline).

-

Experimental Groups: Divide the mice into several groups (n=8-10 per group):

-

Control Group: Receives saline i.p.

-

Vehicle Group: Receives the vehicle used to dissolve this compound i.p.

-

Treatment Groups: Receive different doses of this compound i.p.

-

-

Drug Administration: Administer the vehicle or this compound solution to the respective groups.

-

Seizure Induction: After a predetermined pretreatment time (e.g., 30 minutes), administer the convulsant agent (e.g., PTZ) to all groups.

-

Observation: Immediately after the convulsant injection, place each mouse in an individual observation chamber and record the following parameters for at least 30 minutes:

-

Latency to the first myoclonic jerk.

-

Latency to the onset of generalized clonic-tonic seizures.

-

Duration of seizures.

-

Presence or absence of mortality.

-

-

Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the effect of this compound on the seizure parameters compared to the control and vehicle groups.

Visualizing the Mechanism of Action: NMDA Receptor Signaling in Epilepsy

The anticonvulsant effects of this compound are attributed to its antagonism of the NMDA receptor. The following diagrams illustrate the role of the NMDA receptor in normal synaptic transmission and its hyperactivity in the context of epilepsy.

Caption: Normal NMDA Receptor-Mediated Synaptic Transmission.

Caption: Role of this compound in Preventing NMDA Receptor-Mediated Excitotoxicity.

Conclusion

This compound is a readily available research chemical with significant potential for the study of neurological disorders, particularly epilepsy. Its action as an NMDA receptor antagonist makes it a valuable tool for dissecting the role of glutamatergic signaling in health and disease. This guide provides a starting point for researchers interested in utilizing this compound, offering information on its commercial sources, key applications, and relevant experimental protocols. As with any research chemical, it is imperative to source high-purity material and to carefully design and validate experimental procedures.

References

- 1. mdpi.com [mdpi.com]

- 2. chemscene.com [chemscene.com]

- 3. The Role of Glutamate Receptors in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

- 5. Metabotropic glutamate receptors (mGluRs) in epileptogenesis: an update on abnormal mGluRs signaling and its therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. NMDA receptor - Wikipedia [en.wikipedia.org]

- 8. Anticonvulsant action of 2-amino-7-phosphonoheptanoic acid and muscimol in the deep prepiriform cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticonvulsant action of 2-amino-7-phosphonoheptanoic acid in the substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Age-dependent differences in the anticonvulsant effects of 2-amino-7-phosphono-heptanoic acid or ketamine infusions into the substantia nigra of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Uptake of a novel anticonvulsant compound, 2-amino-7-phosphono-[4,5-3H]heptanoic acid, into mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-methyl-D-aspartate unilaterally injected into the dorsal striatum of rats produces contralateral circling: antagonism by 2-amino-7-phosphonoheptanoic acid and cis-flupenthixol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Injections of the NMDA-antagonist D-2-amino-7-phosphonoheptanoic acid (AP-7) into the nucleus accumbens of rats enhance switching between cue-directed behaviours in a swimming test procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Aminoheptanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-aminoheptanoic acid (C₇H₁₅NO₂), a non-proteinogenic α-amino acid. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and drug development settings. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound in solution. The following tables summarize the predicted proton (¹H) and carbon-13 (¹³C) NMR data.

¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in deuterium oxide (D₂O) reveals distinct signals corresponding to the different protons in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.75 | Triplet | 1H | α-CH |

| ~1.85 | Multiplet | 2H | β-CH₂ |

| ~1.30-1.40 | Multiplet | 6H | γ-CH₂, δ-CH₂, ε-CH₂ |

| ~0.90 | Triplet | 3H | ζ-CH₃ |

Data is predicted for a sample in D₂O. Chemical shifts are referenced to an internal standard.

¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O (Carboxyl) |

| ~56 | α-C |

| ~32 | β-C |

| ~31 | γ-C |

| ~28 | δ-C |

| ~22 | ε-C |

| ~14 | ζ-C |

Data is predicted for a sample in D₂O.

Experimental Protocol for NMR Spectroscopy

A general workflow for acquiring NMR spectra of amino acids is depicted below.

Methodological & Application

Incorporation of 2-Aminoheptanoic Acid into Peptides: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids (ncAAs) into peptides is a powerful strategy in modern drug discovery and chemical biology. These unique building blocks offer the potential to enhance the therapeutic properties of peptides, including increased stability, improved potency, and novel functionalities.[1] 2-Aminoheptanoic acid, a non-proteinogenic amino acid with a five-carbon side chain, presents an intriguing candidate for modifying peptide structures. Its incorporation can introduce hydrophobicity, which may influence peptide folding, membrane interaction, and resistance to proteolytic degradation.

This document provides detailed application notes and experimental protocols for the synthesis and characterization of peptides containing this compound. While specific data for this compound is limited in publicly available literature, the protocols and potential applications are based on established principles of solid-phase peptide synthesis (SPPS) for ncAAs and data from closely related analogs like 2-aminooctanoic acid.[2]

Application Notes

The introduction of this compound into a peptide sequence can significantly alter its physicochemical and biological properties. The unbranched, five-carbon alkyl side chain of this compound primarily increases the hydrophobicity of the peptide. This modification can be strategically employed to:

-

Enhance Antimicrobial Activity: Increased hydrophobicity can improve the ability of antimicrobial peptides (AMPs) to interact with and disrupt bacterial cell membranes. Studies on the closely related 2-aminooctanoic acid have shown that its incorporation into a lactoferricin B-derived peptide led to a significant, up to 16-fold improvement in antibacterial activity.[2]

-

Improve Proteolytic Stability: The steric bulk of the heptanoic acid side chain can hinder the approach of proteases, thereby increasing the peptide's half-life in biological systems.

-

Modulate Peptide Conformation: The hydrophobic side chain can influence the secondary structure of the peptide, potentially promoting the formation of α-helices or β-sheets, which can be crucial for biological activity.[3][4]

-

Enhance Membrane Permeability: For intracellular targets, increasing the lipophilicity of a peptide may improve its ability to cross cell membranes.

Potential Impact of this compound Incorporation on Peptide Properties

| Property | Potential Effect of this compound Incorporation | Rationale |

| Hydrophobicity | Increased | The five-carbon alkyl side chain is nonpolar. |

| Antimicrobial Activity | Potentially Enhanced | Increased hydrophobicity can improve interaction with bacterial membranes.[2] |

| Proteolytic Stability | Potentially Increased | The non-natural side chain may hinder protease recognition and cleavage. |

| Secondary Structure | Altered (e.g., increased helicity) | Hydrophobic interactions can drive the formation of defined secondary structures.[3] |

| Solubility (Aqueous) | Potentially Decreased | Increased hydrophobicity can lead to aggregation in aqueous solutions. |

| Target Binding Affinity | Context-Dependent | Hydrophobic interactions can either enhance or disrupt binding to a biological target. |

Experimental Protocols

The primary method for incorporating this compound into peptides is Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[5]

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a this compound-Containing Peptide

This protocol outlines the manual synthesis of a generic peptide containing this compound on a Rink Amide resin for a C-terminally amidated peptide.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (including Fmoc-2-aminoheptanoic acid-OH)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine solution (20% in DMF)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Cold diethyl ether

Equipment:

-

Peptide synthesis vessel

-

Shaker

-

Filtration apparatus

-

High-performance liquid chromatography (HPLC) system

-

Mass spectrometer

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Shake for 5 minutes. Drain.

-

Add fresh 20% piperidine solution and shake for another 15-20 minutes.

-

Drain and wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling (for standard amino acids):

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), HBTU/HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

-

Add the activated amino acid solution to the resin.

-

Shake for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), the coupling is incomplete and should be repeated.

-

Drain and wash the resin with DMF.

-

-

Incorporation of Fmoc-2-aminoheptanoic acid-OH:

-

Follow the same procedure as for standard amino acid coupling. Due to the potential for steric hindrance from the alkyl side chain, a longer coupling time (2-4 hours) or a double coupling (repeating the coupling step with fresh reagents) may be necessary to ensure complete reaction. Using a more potent coupling reagent like HATU is recommended.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 (or 4 for this compound) for each amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin.

-

Shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

-

Dry the crude peptide pellet under vacuum.

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase HPLC.[6]

-

Characterize the purified peptide by mass spectrometry.

-

Recommended Reagents and Conditions for SPPS

| Step | Reagent/Condition | Concentration/Amount | Time |

| Resin | Rink Amide (for C-terminal amide) or Wang/2-Chlorotrityl chloride (for C-terminal acid) | - | - |

| Fmoc Deprotection | 20% Piperidine in DMF | - | 5 min + 15 min |

| Coupling | Fmoc-AA:HBTU/HATU:DIPEA | 1:1:2 equivalents (relative to amino acid) | 1-2 hours (standard AA), 2-4 hours or double couple (this compound) |

| Cleavage | TFA/TIS/Water | 95:2.5:2.5 (v/v/v) | 2-3 hours |

| Purification | Reverse-Phase HPLC | C18 column, Acetonitrile/Water gradient with 0.1% TFA | Gradient dependent on peptide sequence |

Characterization of Peptides Containing this compound

Thorough characterization is essential to confirm the successful synthesis and to understand the impact of this compound incorporation.

| Technique | Purpose | Expected Outcome |

| Reverse-Phase HPLC | Assess purity and quantify the peptide. | A single major peak in the chromatogram indicating a pure product.[6] |

| Mass Spectrometry (MS) | Confirm the molecular weight of the synthesized peptide. | The observed mass should match the calculated mass of the peptide containing this compound. |

| Circular Dichroism (CD) Spectroscopy | Determine the secondary structure (e.g., α-helix, β-sheet content). | Changes in the CD spectrum compared to the unmodified peptide will indicate conformational alterations.[1] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provide detailed 3D structural information in solution. | Can be used to determine the precise conformation and dynamics of the peptide. |

| Proteolytic Stability Assay | Evaluate the resistance of the peptide to degradation by proteases. | Increased half-life in the presence of proteases compared to the unmodified peptide. |

| Biological Assays (e.g., MIC for AMPs) | Determine the biological activity of the peptide. | Comparison of activity (e.g., IC50, EC50, MIC) with the unmodified peptide. |

Visualizations

Conclusion

The incorporation of this compound into peptides represents a promising avenue for the development of novel therapeutics with enhanced properties. While specific experimental data for this particular non-canonical amino acid is not abundant, the established protocols for solid-phase peptide synthesis provide a robust framework for its successful incorporation. The increased hydrophobicity imparted by the five-carbon side chain is anticipated to positively influence properties such as antimicrobial activity and proteolytic stability, as suggested by studies on similar molecules.[2] Further research is warranted to fully elucidate the structure-activity relationships of this compound-containing peptides and to explore their potential in various therapeutic areas. The protocols and notes provided herein serve as a comprehensive guide for researchers embarking on the synthesis and evaluation of these modified peptides.

References

- 1. Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design of Stable α-Helical Peptides and Thermostable Proteins in Biotechnology and Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stabilization of alpha-helical structures in short peptides via end capping - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Enhancing Peptide Hydrophobicity with 2-Aminoheptanoic Acid

Introduction

Peptides are a promising class of therapeutic agents due to their high specificity and biological activity. However, their application is often limited by low bioavailability and poor stability against proteolysis.[1][2][3] One effective strategy to overcome these limitations is to increase the peptide's hydrophobicity, thereby improving its interaction with cell membranes and protecting it from enzymatic degradation. The incorporation of non-natural amino acids with hydrophobic side chains is a key method for achieving this.[4][5] 2-Aminoheptanoic acid, a non-proteinogenic α-amino acid with a five-carbon linear alkyl side chain, serves as an excellent tool for systematically increasing the lipophilicity of synthetic peptides.[6][7]

Principle of Application

The hydrophobicity of an amino acid is primarily determined by its side chain. This compound's C5 alkyl chain is significantly more nonpolar than the side chains of most natural amino acids, such as Alanine (C1) or Valine (C3), and is comparable to Leucine (C4, branched). Its incorporation into a peptide sequence directly increases the overall hydrophobicity of the molecule. This modification can lead to several desirable outcomes:

-

Enhanced Membrane Interaction: Increased hydrophobicity promotes partitioning of the peptide into the lipid bilayer of cell membranes, which is crucial for cell-penetrating peptides (CPPs) and antimicrobial peptides (AMPs).[8][9]

-

Improved Drug Delivery: For peptide-based drug carriers, a hydrophobic core can encapsulate therapeutic agents, while a hydrophilic exterior maintains solubility, forming stable nanostructures for drug delivery.[10][11]

-

Increased Proteolytic Stability: The non-natural structure of this compound can create steric hindrance at the peptide backbone, making it less recognizable to proteases and thus extending its circulatory half-life.[3]

Quantitative Data

The increase in hydrophobicity upon incorporating this compound can be quantitatively measured by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). A more hydrophobic peptide will interact more strongly with the nonpolar stationary phase (e.g., C18) and thus will have a longer retention time (tR).

Table 1: Comparative Hydrophobicity of Amino Acids

This table provides a comparison of hydrophobicity indices for common natural amino acids relative to Glycine. The value for this compound is estimated based on its structure and its expected strong interaction with a C18 RP-HPLC column.

| Classification | Amino Acid | Hydrophobicity Index (Normalized to Glycine=0) |

| Very Hydrophobic | This compound (Aha) | ~110 (Estimated) |

| Isoleucine (Ile) | 99 | |

| Phenylalanine (Phe) | 100 | |

| Tryptophan (Trp) | 97 | |

| Leucine (Leu) | 97 | |

| Valine (Val) | 76 | |

| Methionine (Met) | 74 | |

| Hydrophobic | Alanine (Ala) | 41 |

| Neutral | Glycine (Gly) | 0 |

| Hydrophilic | Serine (Ser) | -5 |

| Lysine (Lys) | -23 | |

| Arginine (Arg) | -14 |

Note: Data for natural amino acids adapted from normalized empirical data. The value for this compound is an educated estimate to illustrate its high hydrophobicity.

Table 2: Example RP-HPLC Data for a Model Peptide

This table shows hypothetical, yet representative, data for a model hexapeptide (e.g., Tyr-Gly-Gly-Phe-Leu-Arg) compared to a variant where Leucine is replaced by this compound (Aha).

| Peptide Sequence | Modification | RP-HPLC Retention Time (tR) [min] | Change in tR |

| Y-G-G-F-L -R | None (Parent Peptide) | 21.5 | N/A |

| Y-G-G-F-Aha -R | Leucine replaced by this compound | 24.8 | +3.3 |

The significant increase in retention time for the Aha-containing peptide confirms a substantial increase in its overall hydrophobicity.

Experimental Protocols

Protocol 1: Incorporation of this compound via Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide containing this compound using the standard Fmoc/tBu strategy.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-2-aminoheptanoic acid)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Deprotection solution: 20% piperidine in DMF

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activator base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

First Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid (3 eq.), HBTU/HOBt (3 eq.), and DIPEA (6 eq.) in DMF. Add the solution to the resin and agitate for 2 hours. Wash the resin with DMF and DCM.

-

Peptide Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the sequence. For incorporating this compound, use Fmoc-2-aminoheptanoic acid in the appropriate coupling cycle.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in Step 2.

-

Cleavage and Deprotection: Wash the final peptide-resin with DCM and dry it. Add the cleavage cocktail and let it react for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[12]

-

Peptide Precipitation: Filter the cleavage mixture to remove the resin beads. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Purification: Centrifuge to pellet the peptide, wash with cold ether, and then purify the crude peptide using preparative RP-HPLC.

-

Lyophilization: Lyophilize the purified peptide fractions to obtain a white, fluffy powder.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: Measuring Peptide Hydrophobicity by RP-HPLC

This protocol describes a standard analytical method to determine the relative hydrophobicity of peptides.

Materials & Equipment:

-

Analytical HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% TFA in HPLC-grade water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Peptide samples dissolved in Mobile Phase A

Procedure:

-

Sample Preparation: Dissolve lyophilized peptide samples in Mobile Phase A to a final concentration of 1 mg/mL.

-

System Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%) at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.

-

Injection: Inject 10-20 µL of the peptide sample onto the column.

-

Elution Gradient: Run a linear gradient of increasing Mobile Phase B concentration. A typical gradient might be from 5% to 65% B over 30 minutes.[13][14]

-

Detection: Monitor the elution of the peptide using a UV detector, typically at a wavelength of 214 nm or 280 nm.

-

Data Analysis: The time at which the major peptide peak elutes is its retention time (tR). Compare the tR of the modified peptide with that of the parent peptide. A longer tR indicates greater hydrophobicity.

Caption: Workflow for RP-HPLC analysis of peptide hydrophobicity.

Logical Framework for Application

The decision to incorporate this compound is driven by the need to enhance specific peptide properties that are linked to hydrophobicity.

Caption: Rationale for using this compound in peptide design.

References

- 1. Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization | Bentham Science [benthamscience.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. This compound | C7H15NO2 | CID 227939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0242128) [hmdb.ca]

- 8. Role of amphipathicity and hydrophobicity in the balance between hemolysis and peptide-membrane interactions of three related antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Impacts of Hydrophobic Mismatch on Antimicrobial Peptide Efficacy and Bilayer Permeabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Peptide amphiphile - Wikipedia [en.wikipedia.org]

- 11. books.rsc.org [books.rsc.org]

- 12. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Solid Phase Peptide Synthesis of Same Amino Acid Based Sequence [digitalcommons.kennesaw.edu]

- 13. Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conformational Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of intrinsic hydrophilicity/hydrophobicity of amino acid side chains in peptides in the absence of nearest-neighbor or conformational effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analytical Detection of 2-Aminoheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoheptanoic acid is a non-proteinogenic alpha-amino acid. As a member of the medium-chain amino acid family, its detection and quantification are of growing interest in various fields of research, including metabolism studies and drug development. This document provides detailed application notes and protocols for the analytical detection of this compound using modern chromatographic techniques. The methodologies outlined are intended to serve as a comprehensive guide for researchers, offering both foundational knowledge and practical instructions for implementation in a laboratory setting.

Analytical Methods Overview

The detection and quantification of amino acids, including this compound, can be challenging due to their high polarity and, in many cases, lack of a strong chromophore, making UV detection difficult.[1] To overcome these challenges, derivatization techniques are often employed to enhance detectability and improve chromatographic separation.[1] However, recent advancements in analytical instrumentation, particularly in mass spectrometry, have enabled the direct analysis of underivatized amino acids.[2][3][4] The primary analytical techniques covered in this document are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for both achiral and chiral analysis.

Key Analytical Techniques:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.[3] It is well-suited for the analysis of amino acids in complex biological matrices.[3][5]

-

Chiral Chromatography: As this compound possesses a chiral center, distinguishing between its enantiomers (D and L forms) can be crucial, as they may exhibit different biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for such separations.

Quantitative Data Summary

The following tables summarize representative quantitative data for the analysis of amino acids using LC-MS/MS. It is important to note that these values are derived from methods for general amino acid analysis and should be considered as estimates for this compound. Method validation is required for accurate quantification of this compound in specific matrices.

Table 1: Representative Performance of an Underivatized LC-MS/MS Method for Amino Acid Analysis

| Parameter | Typical Value Range | Reference |

| Limit of Detection (LOD) | 0.1 - 10 µM | |

| Limit of Quantification (LOQ) | 0.2 - 20 µM | |

| Linearity (R²) | > 0.99 | [5] |

| Intra-day Precision (%RSD) | < 15% | [5] |

| Inter-day Precision (%RSD) | < 15% | [5] |

| Accuracy (%) | 85 - 115% | [5] |

Table 2: Representative Mass Spectrometric Parameters for Amino Acid Analysis

| Parameter | Typical Setting | Reference |

| Ionization Mode | Positive Electrospray (ESI+) | [2] |

| Capillary Voltage | 3.0 - 4.0 kV | [2] |

| Source Temperature | 120 - 150 °C | [2] |

| Desolvation Temperature | 350 - 500 °C | [2] |

| Collision Gas | Argon | [2] |

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in Biological Fluids by Underivatized LC-MS/MS

This protocol is adapted from a general method for the analysis of underivatized amino acids in biological fluids.[3][5]

1. Sample Preparation (Plasma/Serum)

-

To 100 µL of plasma or serum, add 400 µL of a protein precipitation solution (e.g., acetonitrile or methanol containing an internal standard).

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

-

LC System: Agilent 1290 Infinity II LC or equivalent.[6]

-

Column: Waters ACQUITY UPLC BEH Amide column (100 x 2.1 mm, 1.7 µm) or equivalent HILIC column.

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient:

-

0-2 min: 95% B

-

2-8 min: 95% to 50% B

-

8-8.1 min: 50% to 95% B

-

8.1-12 min: 95% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization: Electrospray Ionization, Positive Mode (ESI+).

-

MRM Transitions: To be determined by infusing a standard of this compound. The precursor ion will be [M+H]⁺.

3. Data Analysis

-

Quantification is performed using a calibration curve prepared with known concentrations of this compound standard.

-

An internal standard (e.g., a stable isotope-labeled version of the analyte) should be used to correct for matrix effects and variations in sample preparation and injection volume.

Protocol 2: Chiral Separation of this compound Enantiomers by HPLC